molecular formula C12H12N4O2S B4033666 N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-2-pyrazinecarboxamide

N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-2-pyrazinecarboxamide

Cat. No.: B4033666
M. Wt: 276.32 g/mol
InChI Key: QPNCCIZEVYYMKN-UHFFFAOYSA-N
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Description

N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-2-pyrazinecarboxamide is a useful research compound. Its molecular formula is C12H12N4O2S and its molecular weight is 276.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 276.06809681 g/mol and the complexity rating of the compound is 366. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Synthesis

N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-2-pyrazinecarboxamide and its derivatives play a significant role in the synthesis of various heterocyclic compounds, which are crucial for developing novel pharmaceuticals and materials. For instance, the synthesis and antimicrobial activity of thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives have been explored, demonstrating the compound's utility in generating new molecules with potential biological activities (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011). Additionally, the use of enaminonitriles in heterocyclic synthesis to create new pyrazole, pyridine, and pyrimidine derivatives has been documented, further showcasing the versatility of this compound in synthesizing complex heterocyclic frameworks (Fadda, Etman, El-Seidy, & Elattar, 2012).

Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives

The compound has been utilized in the synthesis of pyrazolo[1,5-a]pyrimidine derivatives, which are of interest due to their cytotoxic properties against various cancer cell lines. This synthesis pathway highlights the compound's application in creating biologically active molecules that could lead to the development of new anticancer agents (Hassan, Hafez, & Osman, 2014).

Synthesis of Pyrazole Derivatives

Furthermore, the compound has been involved in the synthesis of novel pyrazole derivatives, showing significant antidepressant and anticonvulsant activities. These findings suggest that derivatives of this compound can be potent leads for the development of new therapeutic agents addressing neurological disorders (Abdel-Aziz, Abuo-Rahma, & Hassan, 2009).

Application in Donor-Acceptor Copolymers

This compound and its related structures have also been employed in the synthesis of donor-acceptor copolymers for photovoltaic devices. This application demonstrates the compound's potential in the field of materials science, particularly in developing new materials for energy conversion and storage (Zhou et al., 2010).

Properties

IUPAC Name

N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O2S/c1-6-7(2)19-12(9(6)10(13)17)16-11(18)8-5-14-3-4-15-8/h3-5H,1-2H3,(H2,13,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPNCCIZEVYYMKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)N)NC(=O)C2=NC=CN=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-2-pyrazinecarboxamide
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N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-2-pyrazinecarboxamide

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